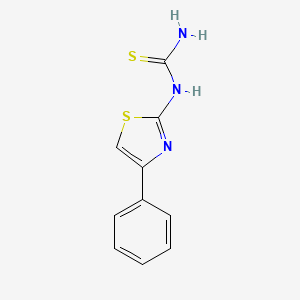

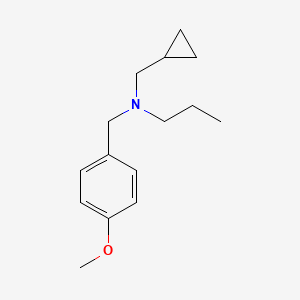

N-(4-phenyl-1,3-thiazol-2-yl)thiourea

Descripción general

Descripción

“N-(4-phenyl-1,3-thiazol-2-yl)thiourea” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)thiourea” involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The synthesized compounds were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .Molecular Structure Analysis

The thiazole ring in “N-(4-phenyl-1,3-thiazol-2-yl)thiourea” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex, that is not the simple sum total of its constituent components . Specificity of the drug–peptide complex is evident from comparison of antibacterial behavior with a synthetic intermediate–peptide complex .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including (4-phenyl-1,3-thiazol-2-yl)thiourea, have been found to exhibit antimicrobial activity . For instance, some synthesized compounds showed discrete antimicrobial activity .

Antifungal Agent

A new antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine, similar to the structure of (4-phenyl-1,3-thiazol-2-yl)thiourea, has been identified. It showed high-efficiency, broad-spectrum, and specific activities against pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes .

Antioxidant Properties

Some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds, which are similar to (4-phenyl-1,3-thiazol-2-yl)thiourea, were synthesized and screened for their in vitro antioxidant properties .

Antileishmanial Activity

Eight 4-phenyl-1,3-thiazol-2-amines, similar to (4-phenyl-1,3-thiazol-2-yl)thiourea, were synthesized and biologically screened against L. amazonensis, a species of leishmania responsible for the cutaneous form of the disease .

Industrial Applications

Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Pharmaceutical Applications

Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mecanismo De Acción

Target of Action

It has been found to exhibit strong antifungal activity, particularly againstCandida albicans .

Mode of Action

The compound interacts with its targets by inducing oxidative damage. It increases the reactive oxygen species (ROS) in Candida albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs .

Biochemical Pathways

The compound affects the oxidative stress response pathway in Candida albicans. The increased ROS levels result in considerable DNA damage, which plays a critical role in antifungal-induced cellular death .

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the bioavailability of the compound.

Result of Action

The compound exhibits strong antifungal activity and induces obvious oxidative damage . The increased ROS levels lead to DNA damage, which is a key factor in antifungal-induced cellular death .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment .

Direcciones Futuras

The future directions of “N-(4-phenyl-1,3-thiazol-2-yl)thiourea” could involve further exploration of its antibacterial properties and potential applications in the medical field. The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell-penetrating peptide suggest promising avenues for future research .

Propiedades

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S2/c11-9(14)13-10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIPRGBBFKCVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355413 | |

| Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7709-31-1 | |

| Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)

![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)

![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)

![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)

![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)